
R-3-N-Cbz-Aminomethylpyrrolidine
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Overview
Description
Benzyl (®-pyrrolidin-3-yl)methylcarbamate is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is particularly interesting due to its chiral nature, which can have significant implications in its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl (®-pyrrolidin-3-yl)methylcarbamate can be synthesized through various methods. One common approach involves the reaction of benzyl chloroformate with ®-pyrrolidin-3-ylmethanol in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate .
Another method involves the use of carbamoylation reactions, where a nucleophile reacts with a carbonylimidazolide in water. This method is efficient and does not require an inert atmosphere .
Industrial Production Methods
Industrial production of benzyl (®-pyrrolidin-3-yl)methylcarbamate often involves large-scale carbamoylation reactions. The use of metal-free synthesis methods, such as the reaction of arylamines with carbon dioxide in the presence of a base, is preferred due to its environmental benefits and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Benzyl (®-pyrrolidin-3-yl)methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOCH3) or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: Pd-C, LiAlH4, NaBH4
Substitution: NaOCH3, LDA, RLi
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Benzyl (®-pyrrolidin-3-yl)methylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of benzyl (®-pyrrolidin-3-yl)methylcarbamate involves its interaction with specific molecular targets. The compound can act as a reversible inhibitor of enzymes by forming a stable carbamate linkage with the active site serine residue. This interaction blocks the enzyme’s activity and can be reversed by hydrolysis .
Comparison with Similar Compounds
Similar Compounds
- Benzyl carbamate
- Methyl carbamate
- Ethyl carbamate
Uniqueness
Benzyl (®-pyrrolidin-3-yl)methylcarbamate is unique due to its chiral nature, which can lead to different biological activities compared to its achiral counterparts. The presence of the pyrrolidine ring also adds to its structural complexity and potential reactivity .
Properties
Molecular Formula |
C13H18N2O2 |
---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
benzyl N-[[(3R)-pyrrolidin-3-yl]methyl]carbamate |
InChI |
InChI=1S/C13H18N2O2/c16-13(15-9-12-6-7-14-8-12)17-10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2,(H,15,16)/t12-/m1/s1 |
InChI Key |
QGZPSEQCVNAHGG-GFCCVEGCSA-N |
Isomeric SMILES |
C1CNC[C@@H]1CNC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1CNCC1CNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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